molecular formula C11H12N2O B120419 2-(1-Methyl-1H-indol-3-yl)acetamide CAS No. 150114-41-3

2-(1-Methyl-1H-indol-3-yl)acetamide

Cat. No.: B120419
CAS No.: 150114-41-3
M. Wt: 188.23 g/mol
InChI Key: CIUCCWRSRUINHE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Synthesis Pathways

The research on acetamide derivatives, including 2-(1-Methyl-1H-indol-3-yl)acetamide, highlights their significant commercial importance due to their biological consequences upon exposure. A review on the toxicology of acetamide derivatives discusses the varied biological responses among these chemicals, reflecting on both their biological activity and potential usage in various applications. This includes a comprehensive evaluation of the environmental toxicology of these materials, indicating a broadened understanding over the years (Kennedy, 2001).

Pharmacological Activities

Recent investigations into the chemical diversity and pharmacological activities of acetamide derivatives, including indole and quinoline as possible therapeutic candidates, have demonstrated their significance. These studies aim to design new derivatives with improved safety and efficacy, enhancing life quality through their biological and industrial applications. The synthesis and activities of these derivatives provide comprehensive information regarding pharmacologically interesting compounds of diverse composition (Al-Ostoot et al., 2021).

Indole Synthesis Classification

The classification and review of indole synthesis methods, including the development of new strategies for the preparation of indoles, provide a foundational understanding for synthesizing compounds like this compound. This review offers a comprehensive framework for classifying indole syntheses, facilitating the discovery of historical and contemporary approaches to indole construction, and underscores the importance of such methodologies in advancing the field of organic chemistry (Taber & Tirunahari, 2011).

Mechanism of Action

Future Directions

The future directions for the study of “2-(1-Methyl-1H-indol-3-yl)acetamide” and its derivatives could involve further exploration of their bioactive properties. For example, compound 7d has been identified as a potential agent for the further development of tubulin polymerization inhibitors .

Properties

IUPAC Name

2-(1-methylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCCWRSRUINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571956
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150114-41-3
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of indole-3-acetonitrile (10.0 g, 64.0 mmol) in DMF (50 mL) was added dropwise to a suspension of sodium hydride (3.33 g, 83.3 mmol) in DMF (20 mL) at room temperature. The resultant mixture was stirred for 30 minutes and was cooled to 0°-5° C., and a solution of methyl iodide (13.63 g, 96.0 mmol) in DMF (30 mL) was added dropwise. The reaction was allowed to warm and stir at room temperature for 3 hrs. The reaction was worked up extractively using EtOAc (300 mL) and aqueous 0.5 N HCl (400 mL) and the organic layer dried (MgSO4) and solvent removed in vacuo to give 16.34 g (>100%) of crude alkylated product that was carried on without purification as follows. The oil was combined with tetrabutylammonium bromide (4.13 g, 12.8 mmol) in CH2Cl2 (100 mL) and was cooled in an ice bath before a 30% aqueous solution of hydrogen peroxide (33 mL) was added followed by an aqueous 20% weight solution of NaOH (26 mL). The reaction was allowed to warm to room temperature and stir for 21 hours before being worked up extractively with CH2Cl2 (650 mL), aqueous 1N HCl (500 mL) and water (500 mL). The organic layer was dried (MgSO4) and solvent removed in vacuo to give a thick slurry to which was added hexanes (100 mL). This mixture was filtered using 1:1 CH2Cl2 : hexanes (100 mL) as a rinse to give 8.45 g (70%) of the titled product after drying. NMR. MS (FD) m/z=188 (M+, 100%). Anal. calc'd for C11H12N2O C, 70.19; H, 6.43; N, 14.88. Found C, 70.02; H, 6.17; N, 14.99.
Quantity
4.13 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
3.33 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
13.63 g
Type
reactant
Reaction Step Nine
Name
Quantity
30 mL
Type
reactant
Reaction Step Nine
Name
Quantity
400 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
33 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
26 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
500 mL
Type
reactant
Reaction Step Thirteen
Yield
70%

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